3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one typically involves the reaction of fluorescein with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used to react with the isothiocyanate group.
Solvents: Organic solvents like dichloromethane and dimethyl sulfoxide (DMSO) are frequently used.
Major Products
The major products formed from these reactions include thiourea derivatives when reacted with amines .
Scientific Research Applications
3’,6’-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Commonly used in flow cytometry and fluorescence microscopy to label cells and biomolecules.
Medicine: Employed in diagnostic assays and imaging techniques to track biological processes.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 3’,6’-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for detecting and tracking various biological and chemical processes . The isothiocyanate group allows it to covalently bind to proteins and other biomolecules, facilitating its use as a fluorescent label .
Comparison with Similar Compounds
Similar Compounds
Rhodamine: Another fluorescent dye with similar applications but different spectral properties.
Texas Red: A sulfonated rhodamine derivative used in fluorescence microscopy.
Uniqueness
3’,6’-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is unique due to its isothiocyanate group, which allows it to form stable covalent bonds with biomolecules, enhancing its utility as a fluorescent marker .
Properties
IUPAC Name |
3',6'-dihydroxy-7-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-11-4-6-13-17(8-11)26-18-9-12(24)5-7-14(18)21(13)15-2-1-3-16(22-10-28)19(15)20(25)27-21/h1-9,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKUMXUIWPGENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18861-78-4, 3326-31-6 | |
Record name | Fluorescein-6-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018861784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorescein 4-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUORESCEIN 4-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8X3YGM7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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